molecular formula C27H46O2 B12692296 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol CAS No. 2953-38-0

5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol

Cat. No.: B12692296
CAS No.: 2953-38-0
M. Wt: 402.7 g/mol
InChI Key: PRYIJAGAEJZDBO-KELODZKNSA-N
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Description

5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol is a derivative of cholesterol, specifically an oxysterol. It is characterized by the presence of an epoxy group at the 5,6 position and a hydroxyl group at the 3 position. This compound is of significant interest due to its biological activities and its role in various biochemical pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol typically involves the epoxidation of cholesterol. One common method is the reaction of cholesterol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), in an organic solvent like dichloromethane. The reaction is carried out at room temperature and results in the formation of the epoxy group at the 5,6 position .

Industrial Production Methods

the principles of organic synthesis and purification, such as recrystallization and chromatography, are employed to obtain the compound in pure form .

Chemical Reactions Analysis

Types of Reactions

5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol involves its interaction with cellular membranes and enzymes. It is known to be a substrate for cholesterol-5,6-oxide hydrolase, which converts it into 5alpha-cholestane-3beta,5alpha,6beta-triol. This conversion plays a role in cholesterol metabolism and the regulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: The parent compound from which 5,6alpha-epoxy-5alpha-Cholestan-3alpha-ol is derived.

    5,6beta-epoxy-5beta-Cholestan-3alpha-ol: Another epoxide derivative of cholesterol.

    5alpha-cholestane-3beta,5alpha,6beta-triol: A hydrolysis product of this compound

Uniqueness

This compound is unique due to its specific epoxide and hydroxyl functional groups, which confer distinct chemical reactivity and biological activity. Its role as an intermediate in cholesterol metabolism and its potential therapeutic applications further highlight its significance .

Properties

CAS No.

2953-38-0

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(1S,2R,5R,11S,12S,15R,16R)-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1

InChI Key

PRYIJAGAEJZDBO-KELODZKNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4C5([C@@]3(CC[C@H](C5)O)C)O4)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C

Origin of Product

United States

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